[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-14(2)6-10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFLNTLVVZMXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927997-19-1 | |
| Record name | [2-amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The pharmacological profiles of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine and related compounds are heavily influenced by structural variations. Key comparisons include:
Table 1: Structural Comparison
| Compound Name | Key Structural Features |
|---|---|
| This compound | 2-aminoethyl backbone with 3,4-dichlorophenyl and dimethylamine substituents. |
| BD-1047 | N-methyl-2-(dimethylamino)ethylamine chain linked to a 3,4-dichlorophenyl ethyl group. |
| BD-1063 | Piperazine ring substituted with a 3,4-dichlorophenyl ethyl and methyl group. |
| DTG (Ditolylguanidine) | Guanidine core with two ortho-tolyl groups. |
Table 2: Pharmacological Profiles
| Compound Name | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ1 vs. σ2) | Functional Activity |
|---|---|---|---|---|
| BD-1047 | 0.93 | 8.7 | σ1 > σ2 | Antagonist |
| BD-1063 | 2.1 | 120 | σ1 > σ2 | Antagonist |
| DTG | 24 | 34 | Non-selective | Agonist |
Key Findings :
- BD-1047 demonstrates high σ1 affinity (Ki = 0.93 nM) and moderate σ2 binding (Ki = 8.7 nM), with a 100-fold selectivity over β-adrenoceptors and negligible activity at dopamine or opioid receptors .
- BD-1063 , with its piperazine ring, shows stronger σ1 selectivity (Ki = 2.1 nM) but significantly lower σ2 affinity (Ki = 120 nM), highlighting the impact of replacing the ethylamine chain with a bulkier heterocycle .
- DTG, a non-selective σ agonist, induces dystonia and mania-like behaviors in preclinical models, contrasting with the antagonistic effects of BD-1047 and BD-1063 .
Functional and Behavioral Comparisons
Table 3: Behavioral Effects in Preclinical Models
| Compound Name | Effect on DTG-Induced Dystonia | Intrinsic Activity |
|---|---|---|
| BD-1047 | Dose-dependent attenuation | None |
| BD-1063 | Dose-dependent attenuation | None |
| DTG | Induces dystonia | Agonist |
Mechanistic Insights :
- Both BD-1047 and BD-1063 antagonize σ receptor-mediated effects, as shown by their ability to attenuate DTG-induced dystonia in rats without intrinsic activity in the red nucleus .
- Structural differences between BD-1047 (ethylamine backbone) and BD-1063 (piperazine ring) correlate with divergent σ2 affinities, suggesting that flexibility and substituent bulk influence receptor interaction .
- DTG’s guanidine structure enables dual σ1/σ2 agonism, leading to distinct behavioral outcomes such as mania in dogs .
Clinical and Therapeutic Implications
- BD-1047 and BD-1063 are research tools for studying σ receptors in conditions like schizophrenia, depression, and neuropathic pain .
- Unlike DTG, which lacks clinical utility due to its psychotomimetic effects, σ antagonists like BD-1047 show promise in modulating neurotransmitter systems without direct dopaminergic or opioid interactions .
Biological Activity
[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine (CAS Number: 927997-19-1) is a chemical compound characterized by its unique structure, which includes an amino group and a dichlorophenyl moiety. Its molecular formula is , and it has garnered attention in pharmacological research due to its potential biological activities.
Pharmacological Potential
The compound exhibits various biological activities that make it a candidate for pharmacological exploration. Notably, it interacts with several biological targets, which can be crucial for understanding its therapeutic applications. The following are some of the key areas where this compound shows promise:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes, contributing to its potential as a therapeutic agent in diseases where such enzymes play a role.
- Protein Interactions : The compound has been evaluated for its ability to interact with various proteins, which is critical for understanding its mechanism of action and potential therapeutic effects.
Research suggests that the compound may exert its biological effects through the following mechanisms:
- Receptor Interaction : It has been shown to interact with receptors involved in various physiological processes, making them potential targets for therapeutic intervention.
- Cellular Pathways : The compound may influence cellular signaling pathways that are critical in disease progression, particularly in cancer and inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes notable activities of related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3,4-Dichloroaniline | Amino group on dichlorobenzene | Used in dye manufacturing |
| 1-(3,4-Dichlorophenyl)-N,N-dimethylmethanamine | Dimethylamine linked to dichlorobenzene | Potential antidepressant properties |
| N,N-Dimethyl-3,4-dichloroaniline | Similar amine structure | Antimicrobial activity |
This comparison highlights the distinctiveness of this compound while also demonstrating its potential therapeutic relevance within a broader context of chemical research and development.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Viability Assays : The compound was tested against several human cancerous cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as an anticancer agent.
Mechanistic Insights
Further investigations into the mechanisms of action revealed that this compound may inhibit key kinases involved in tumor growth and proliferation. For example:
- EGFR and VEGFR-2 Inhibition : In vitro assays demonstrated that the compound exhibits inhibitory activity against these kinases with IC50 values comparable to established inhibitors like Sorafenib. This suggests that it could serve as a lead compound for developing new anticancer therapies.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate:
- Low Toxicity : Initial findings suggest that the compound exhibits low toxicity in mammalian models at therapeutic doses, making it a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
